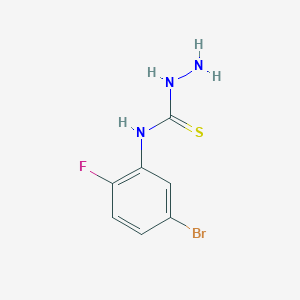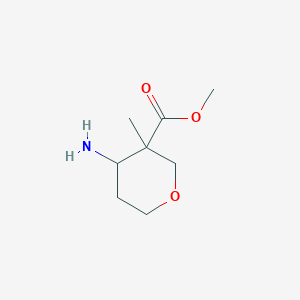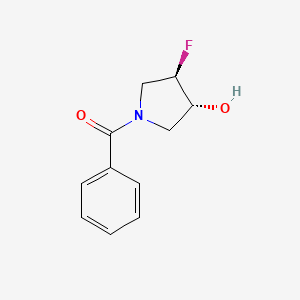
N,N'-(hexane-1,6-diyl)bis(2-aminoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) is an organic compound characterized by the presence of two aminoacetamide groups connected by a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) typically involves the reaction of hexane-1,6-diamine with 2-chloroacetamide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Reactants: Hexane-1,6-diamine and 2-chloroacetamide.
Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Procedure: The hexane-1,6-diamine is dissolved in the solvent, and 2-chloroacetamide is added slowly with stirring. The mixture is allowed to react for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and more efficient purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide groups to amines.
Substitution: The aminoacetamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism by which N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) exerts its effects depends on its application. In biological systems, it can act as a cross-linking agent, forming stable bonds between proteins or peptides. This cross-linking can stabilize protein structures or create new functionalities. The compound’s ability to form hydrogen bonds and interact with various molecular targets makes it versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: A simpler analog without the aminoacetamide groups.
N,N’-bis(2-aminoethyl)hexane-1,6-diamine: A related compound with ethylene linkers instead of aminoacetamide groups.
Uniqueness
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) is unique due to its dual aminoacetamide groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to simpler diamines or other related compounds.
Propriétés
Formule moléculaire |
C10H22N4O2 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-amino-N-[6-[(2-aminoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H22N4O2/c11-7-9(15)13-5-3-1-2-4-6-14-10(16)8-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
Clé InChI |
UGAHRSAXIJYKGS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)CN)CCNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)

![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)



![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
